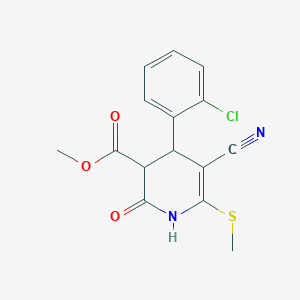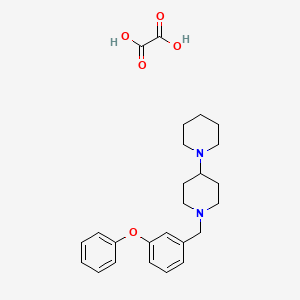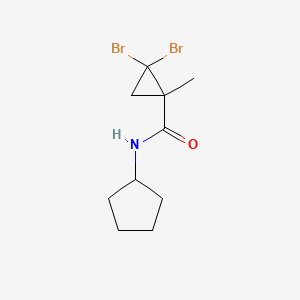
triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate, also known as TPT, is a chemical compound that has been used in scientific research for various purposes. This compound is of interest to researchers due to its unique chemical structure and potential applications in the field of medicine and biochemistry.
作用機序
The mechanism of action of triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate has been shown to inhibit the activity of the enzyme phosphodiesterase (PDE), which plays a role in regulating cell growth and division. It has also been shown to inhibit the activation of certain signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate has been shown to have various biochemical and physiological effects in cells and animals. Studies have shown that triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been shown to have anti-oxidant properties and can protect cells from oxidative stress. In animal studies, triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate has been shown to have anti-tumor activity and can reduce the growth of tumors in mice.
実験室実験の利点と制限
One advantage of using triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation of using triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments. It is also relatively expensive compared to other compounds that are commonly used in scientific research.
将来の方向性
There are several future directions for research on triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate. One area of interest is the development of triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate-based drugs for the treatment of cancer and other diseases. Researchers are also interested in exploring the mechanism of action of triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate and identifying its molecular targets in cells. Additionally, there is interest in developing new synthetic methods for triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate that could improve its yield and purity. Finally, researchers are interested in exploring the potential of triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate as a tool for studying cell signaling pathways and other biological processes.
合成法
The synthesis of triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate involves the reaction between 4-phenyl-2,4-dihydro-3H-pyrazol-3-one and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The yield of triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate is typically around 70-80%, and the purity can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
Triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate has been used in scientific research for various purposes, including as a potential drug candidate for the treatment of cancer and other diseases. Studies have shown that triethyl 4-phenyl-2,4-dihydro-3H-pyrazole-3,3,5-tricarboxylate has anti-tumor activity and can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of other diseases such as arthritis and Alzheimer's disease.
特性
IUPAC Name |
triethyl 4-phenyl-1,4-dihydropyrazole-3,5,5-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-4-24-15(21)14-13(12-10-8-7-9-11-12)18(20-19-14,16(22)25-5-2)17(23)26-6-3/h7-11,13,20H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGJQMBDCFZNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(C1C2=CC=CC=C2)(C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl 4-phenyl-1,4-dihydropyrazole-3,5,5-tricarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1'-propyl-N-[3-(1,3-thiazol-4-yl)phenyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5061373.png)


![3-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5061396.png)
![2-{[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5061401.png)

![2-bromo-1-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B5061432.png)


![3-{[(2-chlorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5061459.png)
